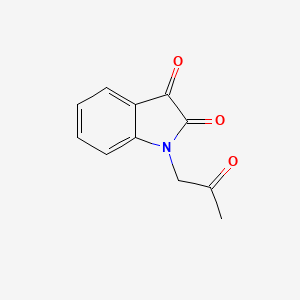
Ammonium, hexamethylenebis(triethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis(triethyl-, dibromide is a quaternary ammonium compound with the molecular formula C18H42Br2N2. It is known for its unique structure, which includes two triethylammonium groups connected by a hexamethylene chain, and two bromide ions as counterions. This compound is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, hexamethylenebis(triethyl-, dibromide typically involves the reaction of 1,6-dibromohexane with triethylamine. The reaction proceeds as follows:
Reactants: 1,6-dibromohexane and triethylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions.
Procedure: Triethylamine is added to a solution of 1,6-dibromohexane in acetonitrile. The mixture is heated under reflux for several hours, leading to the formation of the desired product.
Purification: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to mix 1,6-dibromohexane and triethylamine.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(triethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles, such as hydroxide or chloride ions.
Complex Formation: It can form complexes with metal ions due to its quaternary ammonium groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Conditions: Reactions are often performed at room temperature or under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include ammonium salts with different anions.
Complexes: Formation of metal-ammonium complexes.
Scientific Research Applications
Ammonium, hexamethylenebis(triethyl-, dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ammonium, hexamethylenebis(triethyl-, dibromide involves its interaction with biological membranes and metal ions:
Membrane Interaction: The quaternary ammonium groups interact with the negatively charged components of cell membranes, potentially disrupting membrane integrity.
Metal Ion Binding: The compound can bind to metal ions, forming stable complexes that can be used in various applications.
Comparison with Similar Compounds
Ammonium, hexamethylenebis(triethyl-, dibromide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Hexadecyltrimethylammonium Bromide: Contains a longer alkyl chain, leading to different physical properties.
Benzalkonium Chloride: Contains a benzyl group, commonly used as a disinfectant.
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
7072-43-7 |
|---|---|
Molecular Formula |
C18H42BrN2+ |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
triethyl-[6-(triethylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C18H42N2.BrH/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6;/h7-18H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
IZBWODOAPHQLNL-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-].[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dodecanoylamino)ethyl]dodecanamide](/img/structure/B3056275.png)



![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)








